Product packaging for bis(furan-2-yl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 722467-73-4)

bis(furan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1333568
CAS No.: 722467-73-4
M. Wt: 232.26 g/mol
InChI Key: QEWXZBHBTDAGQC-UHFFFAOYSA-N
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Description

Bis(furan-2-yl)-1,3-thiazol-2-amine (CAS 722467-73-4) is a high-purity heterocyclic compound featuring the privileged 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. The 2-aminothiazole core is recognized for its wide spectrum of biological activities, making it a key intermediate in developing potential therapeutic agents . Specifically, 2-aminothiazole derivatives have demonstrated considerable promise in anticancer research, exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines, including human chronic myeloid leukemia . Furthermore, this class of compounds is extensively investigated for its antimicrobial, antioxidant, and anti-inflammatory properties . The integration of furan rings in the structure at the 4 and 5 positions of the thiazole ring may further modulate its electronic properties and biological activity, offering researchers a valuable template for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical intermediate or biological probe. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. References: Molecules 2021, 26(5), 1449; which provides an overview on synthetic 2-aminothiazole-based compounds and their associated biological activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2S B1333568 bis(furan-2-yl)-1,3-thiazol-2-amine CAS No. 722467-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-bis(furan-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWXZBHBTDAGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368621
Record name 4,5-Di-furan-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722467-73-4
Record name 4,5-Di-furan-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(furan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

bis(furan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Mechanisms of Action
Research indicates that bis(furan-2-yl)-1,3-thiazol-2-amine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from this scaffold have shown potent activity against human liver hepatocellular carcinoma (HepG2) and leukemia cell lines, with IC50 values indicating strong cytotoxicity .

Case Studies
A study synthesized a series of bis(furan-2-yl)-1,3-thiazol-2-amines and evaluated their anticancer properties. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. Notably, the presence of specific substituents on the thiazole ring enhanced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Antimicrobial Properties

Broad-Spectrum Activity
Bis(furan-2-yl)-1,3-thiazol-2-amines have been investigated for their antimicrobial properties against a range of pathogens. Studies have shown that these compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans and Aspergillus niger .

In Vitro Studies
In vitro evaluations revealed that derivatives of bis(furan-2-yl)-1,3-thiazol-2-amines exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, certain fluorinated derivatives displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Antioxidant Activity

Mechanisms and Benefits
The antioxidant properties of bis(furan-2-yl)-1,3-thiazol-2-amines are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Experimental Evidence
Research has demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models. The antioxidant capacity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power tests. Results indicated that certain bis(furan-2-yl)-1,3-thiazol-2-amines possess strong antioxidant capabilities .

Summary Table of Applications

Application Activity Type Target Pathogens/Cells Key Findings
AnticancerCytotoxicityHepG2, leukemia cellsSelective toxicity with IC50 values < 10 µM
AntimicrobialBactericidal/FungicidalS. aureus, E. coli, C. albicansMIC values comparable to standard antibiotics
AntioxidantFree radical scavengingCellular modelsSignificant reduction in oxidative stress markers

Mechanism of Action

The mechanism of action of bis(furan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiazole rings allow for π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
  • Structure : Features a benzyl-substituted thiazole with a dimethylfuramide group.
  • Activity : High anticancer activity in vitro, attributed to the electron-withdrawing benzyl group enhancing cellular uptake .
N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine
  • Structure : Thiazole substituted with a bulky trimethylphenyl group.
  • Activity : Antifungal and antibacterial properties due to hydrophobic interactions with microbial membranes .
  • Key Difference : The trimethylphenyl group increases lipophilicity compared to bis(furan-2-yl)-1,3-thiazol-2-amine, which may limit water solubility but enhance membrane penetration .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
  • Structure : Benzothiazole linked to a triazin-tetrahydrofuran hybrid.
  • Key Difference : The fused triazin-thiazole system introduces conformational rigidity, contrasting with the planar thiazole-furan structure of this compound .

Key Observations :

  • Solubility : The compound’s moderate solubility may balance bioavailability better than highly lipophilic derivatives .
  • Synthetic Accessibility : Discontinuation in commercial catalogs suggests challenges in large-scale synthesis, unlike simpler thiazoles with phenyl substituents .

Biological Activity

Introduction

Bis(furan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique arrangement of two furan rings attached to a thiazole moiety, which enhances its biological reactivity. The general structure can be represented as follows:

C10H8N2O2S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}\text{S}

Synthetic Pathways

Various synthetic methods have been developed to obtain this compound and its derivatives. Common methods include:

  • Condensation Reactions : Involving furan derivatives and thiazole precursors.
  • Cyclization Techniques : Utilizing different reagents to facilitate the formation of the thiazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating promising antibacterial effects. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coliRange varies based on derivative

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. Various derivatives have shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
HepG2 (liver cancer)< 10
A431 (skin cancer)< 15
K562 (leukemia)< 20

The structure-activity relationship (SAR) studies indicate that modifications in the furan or thiazole rings can significantly enhance cytotoxicity against cancer cells .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds derived from this compound have shown potential as inhibitors of enzymes such as α-glucosidase, which is crucial in glucose metabolism.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production in cancer cells, contributing to its cytotoxic effects .

Study 1: Antimicrobial Evaluation

In a recent study, this compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 8 μM against HepG2 cells, highlighting the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. What synthetic strategies are optimal for preparing bis(furan-2-yl)-1,3-thiazol-2-amine with high yield and purity?

  • Methodological Answer : The synthesis can be approached via cyclocondensation of furan-2-carbaldehyde derivatives with thiourea in the presence of iodine or acidic catalysts. For example, refluxing in ethanol or DMF at 80–100°C for 12–24 hours facilitates thiazole ring formation . Microwave-assisted synthesis (e.g., 150 W, 120°C, 1.5 hours) significantly reduces reaction time while maintaining yields comparable to conventional heating (68–70%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures purity.

Q. How can NMR and X-ray crystallography be integrated to confirm the structure of this compound?

  • Methodological Answer : 1H NMR (DMSO-d6) should reveal characteristic signals: a singlet for the thiazole C5-H proton (~δ 7.8 ppm), doublets for furan protons (δ 6.3–7.4 ppm), and a broad peak for the NH2 group (~δ 5.5 ppm) . For crystallographic validation, grow single crystals via slow evaporation of a saturated acetonitrile solution. Use SHELXL for refinement, focusing on hydrogen bonding between the NH2 group and thiazole sulfur (e.g., N–H···S interactions). Compare experimental bond lengths/angles with DFT-optimized geometries to resolve ambiguities .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations using the B3LYP/6-31G(d) basis set to optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO). The Colle-Salvetti correlation-energy functional is recommended for accurate electron density analysis. Key outputs include:
  • HOMO-LUMO gap (~3.5–4.0 eV), indicating semiconducting potential.
  • Mulliken charges on the thiazole nitrogen (-0.45 e) and furan oxygen (-0.38 e), highlighting nucleophilic sites .
    Compare results with UV-Vis spectra (λmax ~300 nm in DMSO) to validate computational models.

Q. How can contradictory reaction yields in this compound synthesis be systematically analyzed?

  • Methodological Answer : Discrepancies in yields (e.g., 50–70% under varying catalytic conditions ) may arise from:
  • Catalyst efficiency : Screen Lewis acids (e.g., ZnCl2 vs. FeCl3) to identify optimal activity.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization but may promote side reactions.
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine intermediates).
    Employ Design of Experiments (DoE) to statistically isolate critical factors (temperature, catalyst loading) and optimize conditions .

Q. What strategies refine the hydrogen-bonding network analysis in this compound crystals?

  • Methodological Answer : Use SHELXL to model hydrogen bonds (e.g., N–H···O/N/S interactions) from crystallographic data. Key steps:
  • Assign anisotropic displacement parameters to non-H atoms.
  • Apply restraints to NH2 group geometry to avoid overfitting.
  • Generate Hirshfeld surfaces to visualize intermolecular interactions (e.g., furan π-stacking vs. thiazole hydrogen bonds) .
    Compare with related thiazol-2-amine structures (e.g., N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine ) to identify structural trends.

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